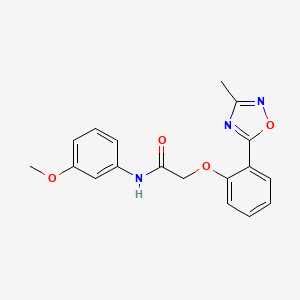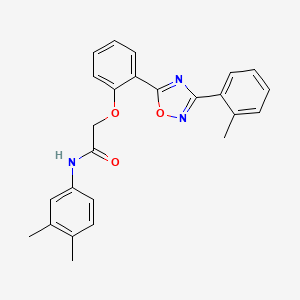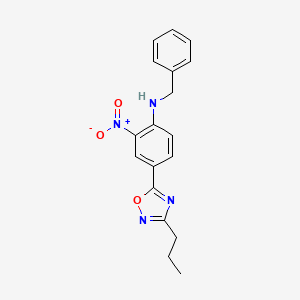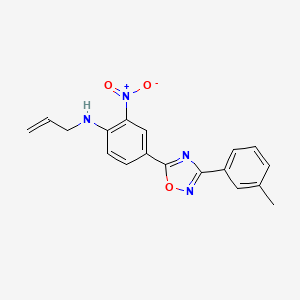
N-allyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as ANOTA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry and material science. ANOTA is a member of the oxadiazole family, which is known for its diverse range of biological activities, such as antibacterial, antifungal, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-allyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are essential for cell survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, this compound can induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting the activity of topoisomerase II, and exhibiting antibacterial and antifungal properties. This compound has also been shown to exhibit strong fluorescence properties, making it a potential candidate for the development of fluorescent materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments, including its strong fluorescence properties, its potential use as a fluorescent material, and its potential as a candidate for the development of new antibiotics and anticancer drugs. However, this compound also has several limitations, including its low yield in synthesis, its potential toxicity, and its limited availability.
Direcciones Futuras
For the study of N-allyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline include further studies on its mechanism of action, development of new synthesis methods, and development of new applications in material science and medicine.
Métodos De Síntesis
The synthesis of N-allyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves several steps, starting with the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-(m-tolyl)-1,2,4-oxadiazole-5-carbonyl chloride. The carbonyl chloride is then reacted with N-allylaniline in the presence of a base to form this compound. The yield of this reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
N-allyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has shown potential for various scientific research applications, including medicinal chemistry, material science, and fluorescence imaging. In medicinal chemistry, this compound has been studied for its anticancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes that are essential for cell survival. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In material science, this compound has been studied for its fluorescence properties. This compound exhibits strong fluorescence in both solution and solid-state, making it a potential candidate for the development of fluorescent materials. This compound has also been studied for its potential use in organic light-emitting diodes (OLEDs) due to its high quantum yield and good thermal stability.
Propiedades
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-prop-2-enylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-3-9-19-15-8-7-14(11-16(15)22(23)24)18-20-17(21-25-18)13-6-4-5-12(2)10-13/h3-8,10-11,19H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWUVZAFQCYCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


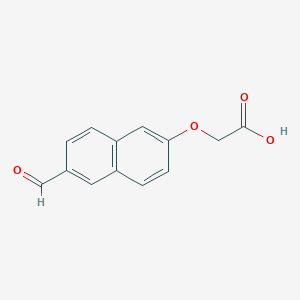
![N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7697336.png)
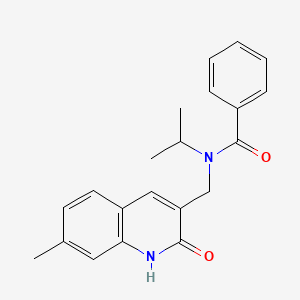
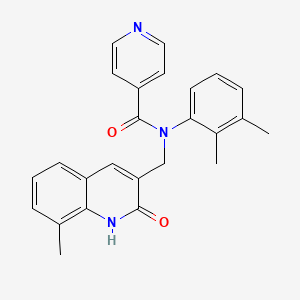

![3-(4-fluorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697363.png)
